N-(2-adamantyl)-2,2-dichloroacetamide
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Overview
Description
N-(2-adamantyl)-2,2-dichloroacetamide is a chemical compound that features an adamantane moiety, which is a polycyclic cage structure, and a dichloroacetamide functional group. The adamantane structure is known for its high symmetry and stability, making it a valuable scaffold in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-2,2-dichloroacetamide typically involves the reaction of 2-adamantanone with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-2,2-dichloroacetamide undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The dichloroacetamide group can be reduced to form amine derivatives.
Substitution: The chlorine atoms in the dichloroacetamide group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amine derivatives of this compound.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
N-(2-adamantyl)-2,2-dichloroacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential antiviral and anticancer properties due to the stability and unique structure of the adamantane moiety.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-2,2-dichloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and stable framework that can enhance the binding affinity to these targets. The dichloroacetamide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the overall activity of the compound. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-adamantyl)acetamide
- N-(2-adamantyl)-2-chloroacetamide
- N-(2-adamantyl)-2,2-dibromoacetamide
Uniqueness
N-(2-adamantyl)-2,2-dichloroacetamide is unique due to the presence of two chlorine atoms in the acetamide group, which can significantly influence its reactivity and interactions with other molecules. This compound’s stability and rigidity, provided by the adamantane moiety, make it a valuable scaffold for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-adamantyl)-2,2-dichloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c13-11(14)12(16)15-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJMBGYFWRBKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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